[5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA) is a novel ATP/GTP site-directed inhibitor of protein kinase CK2 (casein kinase 2). [ [] ] CK2 is a pleiotropic and constitutively active protein kinase that exhibits abnormally high activity in transformed cells. [ [] ] IQA has demonstrated a high level of specificity for CK2 compared to other protein kinases and phosphoinositide 3-kinase. [ [] ]
IQA functions as an ATP-competitive inhibitor of CK2. [ [] ] It interacts with the ATP-binding pocket of CK2alpha, primarily through hydrophobic forces and non-polar interactions. [ [] ] Critical hydrophobic residues involved in binding include V53, I66, M163, and I174. [ [] ] Mutations at these positions, specifically V66A and I174A in human CK2alpha, significantly reduce IQA's inhibitory effect. [ [] ]
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: